molecular formula C8H6N2O B13961740 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- CAS No. 344746-42-5

2-Pyridineacetonitrile, 3-methyl-alpha-oxo-

Cat. No.: B13961740
CAS No.: 344746-42-5
M. Wt: 146.15 g/mol
InChI Key: DEWCXJQXCAYMJN-UHFFFAOYSA-N
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Description

2-Pyridineacetonitrile, 3-methyl-alpha-oxo- is an organic compound with the molecular formula C8H6N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a nitrile group (-CN) and a ketone group (alpha-oxo) attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- typically involves the reaction of 2-pyridineacetonitrile with appropriate reagents to introduce the methyl and alpha-oxo groups. One common method involves the use of methylating agents and oxidizing agents under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Pyridineacetonitrile, 3-methyl-alpha-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-Pyridineacetonitrile, 3-methyl-alpha-oxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-Pyridineacetonitrile, 3-methyl-alpha-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The nitrile and alpha-oxo groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridineacetonitrile, 3-methyl-alpha-oxo- is unique due to the presence of both nitrile and alpha-oxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

344746-42-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

3-methylpyridine-2-carbonyl cyanide

InChI

InChI=1S/C8H6N2O/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,1H3

InChI Key

DEWCXJQXCAYMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C#N

Origin of Product

United States

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